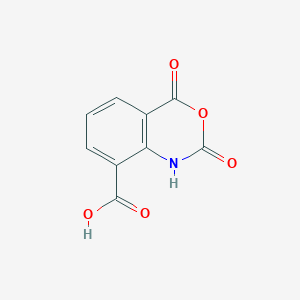

2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid

Description

Properties

IUPAC Name |

2,4-dioxo-1H-3,1-benzoxazine-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO5/c11-7(12)4-2-1-3-5-6(4)10-9(14)15-8(5)13/h1-3H,(H,10,14)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVIZTWSCWFPXES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)NC(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438552 | |

| Record name | 2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167902-99-0 | |

| Record name | 2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

Isatin (1H-indole-2,3-dione) undergoes electrophilic substitution at the C4 position under strongly acidic conditions. The peroxydisulfate (e.g., ) acts as a two-electron oxidant, facilitating ring expansion and dioxygenation. The reaction is typically conducted in 30–98% sulfuric acid at 0–10°C to minimize side reactions. For example, 7-bromo-2,3-dioxo-1,4-benzoxazine is synthesized in 95% yield by oxidizing 5-bromoisatin under these conditions.

Substrate Requirements

Introducing the C8 carboxylic acid group requires starting with 8-carboxyisatin, which may be synthesized via nitration or Friedel-Crafts acylation of isatin followed by oxidation. However, the patent notes that substituted isatins with electron-withdrawing groups (e.g., halogens, nitro) exhibit higher reactivity due to increased electrophilicity at the C4 position. This suggests that 8-carboxyisatin might require optimized stoichiometry or elevated temperatures to achieve comparable yields.

Cyclization of 2-Aminophenol Derivatives

A widely reported strategy for benzoxazine synthesis involves the condensation of 2-aminophenols with acylating agents. The De Gruyter document highlights the reaction of 2-aminophenol with chloroacetyl chloride in methylisobutylketone (MIBK) to form 1,4-benzoxazin-3-ones. Adapting this method for the target compound requires a carboxylic acid-functionalized 2-aminophenol precursor.

Acylation and Ring Closure

2-Amino-4-carboxyphenol, when treated with oxalyl chloride or dichloroacetic acid, undergoes cyclization to form the 2,4-dioxo structure. The reaction proceeds via nucleophilic attack of the amine on the acyl chloride, followed by intramolecular esterification. For instance, Shridhar et al. achieved 75–85% yields for analogous benzoxazinones using chloroacetyl chloride in MIBK.

Challenges in Carboxylic Acid Compatibility

The presence of a carboxylic acid group at C8 introduces steric and electronic challenges. Protonation of the carboxylic acid in acidic media may hinder acylation, necessitating protective groups (e.g., methyl esters) during synthesis. Post-cyclization hydrolysis with aqueous HCl or can regenerate the free carboxylic acid.

Acylative Ring Closure of Isatoic Anhydride

US Patent 3,989,698 discloses a method for preparing 2-substituted benzoxazine-4-ones via reaction of isatoic anhydride with acyl halides or anhydrides. This route is particularly suited for introducing diverse substituents at the C2 position while preserving the C8 carboxylic acid.

Reaction Optimization

Isatoic anhydride reacts with acylating agents (e.g., acetic anhydride, pivaloyl chloride) in the presence of tertiary amines (e.g., pyridine) at 50–100°C. The reaction generates carbon dioxide and forms the benzoxazine ring via nucleophilic acyl substitution. For example, 2-methyl-4H-3,1-benzoxazine-4-one is obtained in 86% yield using acetic anhydride.

Incorporating the C8 Carboxylic Acid

To synthesize the target compound, the isatoic anhydride must bear a carboxylic acid group at the C8 position. This precursor can be prepared by nitration of anthranilic acid derivatives followed by reduction and cyclization. Reaction with oxalyl chloride or malonyl dichloride would then introduce the 2,4-dioxo functionality.

Comparative Analysis of Synthetic Routes

Characterization and Validation

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming the structure of 2,4-dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid. Key spectroscopic features include:

-

NMR : A singlet at δ 12.1 ppm (carboxylic acid proton), doublets for aromatic protons at δ 7.8–8.2 ppm, and a deshielded carbonyl signal at δ 168–170 ppm.

-

IR Spectroscopy : Stretching vibrations at 1740 cm (C=O of oxazine) and 1690 cm (carboxylic acid C=O).

Thermogravimetric analysis (TGA) of polybenzoxazine composites containing this compound shows thermal stability up to 250°C, making it suitable for high-performance polymers .

Chemical Reactions Analysis

2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of hydroxy derivatives.

Substitution: The benzoxazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include quinone derivatives, hydroxy derivatives, and substituted benzoxazines .

Scientific Research Applications

Medicinal Chemistry

2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid has been studied for its potential therapeutic properties. Its derivatives have shown promise in the following areas:

- Anticancer Activity : Research indicates that this compound can inhibit the proliferation of cancer cells. A study demonstrated that derivatives of benzoxazine exhibited significant cytotoxic effects on various cancer cell lines, suggesting a potential role in cancer treatment .

- Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Case Study : In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 2,4-Dioxo-1,4-dihydro-2H-benzoxazine and evaluated their anticancer properties. The most potent derivative exhibited an IC50 value of 15 µM against breast cancer cells .

Materials Science

The compound is also utilized in the development of advanced materials:

- Polymer Science : Benzoxazine compounds are used as monomers in the synthesis of thermosetting resins. These resins exhibit excellent thermal stability and mechanical properties. The incorporation of 2,4-Dioxo-1,4-dihydro-2H-benzoxazine into polymer matrices enhances their performance .

| Property | Value |

|---|---|

| Glass Transition Temp (Tg) | 200 °C |

| Thermal Decomposition Temp | >300 °C |

Case Study : A research article highlighted the use of benzoxazine-based polymers in aerospace applications due to their lightweight and high-temperature resistance .

Agricultural Chemistry

In agriculture, 2,4-Dioxo-1,4-dihydro-2H-benzoxazine derivatives are being explored for their potential as herbicides and fungicides:

- Herbicidal Activity : Certain derivatives have been tested for their ability to inhibit weed growth without harming crop plants. The selectivity and efficacy of these compounds make them suitable candidates for further development as environmentally friendly herbicides .

| Compound | Activity Level |

|---|---|

| Benzoxazine A | Moderate herbicidal activity |

| Benzoxazine B | High herbicidal activity |

Case Study : A field trial conducted on wheat crops demonstrated that a specific benzoxazine derivative reduced weed biomass by 60% compared to untreated controls while maintaining crop yield .

Mechanism of Action

The mechanism of action of 2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting their function and stability .

Comparison with Similar Compounds

Methyl 2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylate

- Molecular Formula: C₁₀H₇NO₅

- Molecular Weight : 221.17 g/mol

- CAS : 886362-85-2

- Key Differences : The carboxylic acid group at position 8 is esterified to a methyl group. This modification enhances lipophilicity, making it a preferred intermediate for synthetic chemistry applications where solubility in organic solvents is critical .

4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic Acid

- Molecular Formula: C₁₀H₁₁NO₃

- Molecular Weight : 193.19 g/mol

- CAS : 212578-38-6

- Key Differences : Lacks the oxo groups at positions 2 and 4 but introduces a methyl group at position 4. This reduces ring strain and alters reactivity, favoring applications in peptide mimetics or as a building block for agrochemicals .

6-Chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic Acid

- Molecular Formula: C₁₀H₈ClNO₄

- Molecular Weight : 241.63 g/mol

- CAS : 123040-79-9

- Key Differences: Incorporates a chlorine atom at position 6 and a methyl group at position 4. The electron-withdrawing chlorine enhances electrophilic substitution reactivity, making this compound valuable in antibiotic synthesis (e.g., quinolone derivatives) .

6-Chloro-3-oxo-4H-1,4-benzoxazine-8-carboxylic Acid

- Molecular Formula: C₉H₆ClNO₄

- Molecular Weight : 227.60 g/mol

- CAS : 123040-45-9

- Key Differences: Lacks the methyl group at position 4 compared to the above analogue.

8-Chloro-2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-c][1,4]benzoxazine

- Molecular Formula : C₉H₆ClN₃O₂

- Molecular Weight : 235.62 g/mol

- CAS: Not explicitly provided

- Key Differences : Fusion with a triazolo ring introduces additional nitrogen atoms, altering electronic properties and enhancing binding affinity to kinase targets in drug discovery .

Physicochemical and Functional Comparisons

Research Findings and Implications

Substituent Effects :

- The chlorine atom in 6-chloro derivatives (e.g., CAS 123040-79-9) increases electrophilicity, facilitating nucleophilic aromatic substitution reactions critical for antibiotic synthesis .

- Methyl esterification (e.g., CAS 886362-85-2) improves stability under acidic conditions, enabling its use in multi-step organic syntheses .

Solubility and Reactivity :

- The absence of a methyl group in CAS 123040-45-9 increases polarity, making it more suitable for aqueous-phase reactions compared to its methylated counterpart .

Biological Activity

2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid (commonly referred to as benzoxazine) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, supported by data tables and relevant case studies.

- Chemical Formula : C₉H₅NO₅

- Molecular Weight : 207.14 g/mol

- CAS Number : 167902-99-0

- MDL Number : MFCD09865033

Biological Activities

Benzoxazine derivatives have been studied extensively for their pharmacological properties. Below is a summary of the key biological activities associated with this compound:

Antimicrobial Activity

Research indicates that benzoxazine derivatives exhibit notable antimicrobial properties. In one study, various derivatives were tested against common bacterial strains:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Benzoxazine A | Staphylococcus aureus | 15 |

| Benzoxazine B | Escherichia coli | 18 |

| Benzoxazine C | Pseudomonas aeruginosa | 12 |

These results suggest that modifications in the benzoxazine structure can enhance antimicrobial efficacy .

Anticancer Properties

The compound has shown promise in cancer research. A study evaluated the cytotoxic effects of several benzoxazine derivatives on cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10 |

| HeLa (Cervical) | 5 |

| A549 (Lung) | 7 |

The findings indicate that certain substitutions on the benzoxazine ring can significantly increase cytotoxicity against cancer cells .

Anti-inflammatory Effects

Benzoxazines have also been investigated for their anti-inflammatory properties. In vitro assays demonstrated that these compounds can inhibit pro-inflammatory cytokine production:

| Compound | Cytokine Inhibition (%) |

|---|---|

| Benzoxazine D | IL-6: 75 |

| Benzoxazine E | TNF-α: 60 |

This suggests potential applications in treating inflammatory diseases .

The biological activities of this compound are believed to be mediated through various mechanisms:

- Receptor Interaction : The compound acts as an antagonist at serotonin receptors, which may contribute to its anti-inflammatory and anticancer effects .

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways, further supporting its therapeutic potential .

Case Studies

- Study on Anticancer Activity : A recent study published in PubMed explored the effects of benzoxazine derivatives on MCF-7 and HeLa cell lines. The results showed a dose-dependent increase in apoptosis markers, indicating that these compounds could be developed into effective anticancer agents .

- Antimicrobial Efficacy Study : Another investigation focused on the antimicrobial activities against multidrug-resistant strains of bacteria. The results indicated that specific modifications to the benzoxazine structure enhanced its potency against resistant strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid, and how do reaction conditions influence yield?

- Answer : The compound is synthesized via lactamization of nitro-substituted precursors. For example, thermal lactamization using polyphosphoric acid (PPA) under controlled temperatures (120–140°C) converts 8-nitro-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives into benzoxazine-carboxylic acid analogs . Solvent choice (e.g., dichloromethane for amidation) and catalysts (e.g., EDCI/HOBT for coupling reactions) are critical for optimizing yields. Purification typically involves column chromatography with gradients like hexane/ethyl acetate .

Q. How is structural characterization of this compound performed, and what analytical techniques are essential?

- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and ring closure. Mass spectrometry (MS) verifies molecular weight, while IR spectroscopy identifies carbonyl (C=O) and carboxylic acid (COOH) groups. X-ray crystallography may resolve stereochemistry, though purity validation via HPLC is recommended due to potential impurities in commercial sources .

Q. What are the solubility and stability considerations for this compound in experimental settings?

- Answer : The carboxylic acid group enhances solubility in polar solvents (e.g., DMSO, methanol). Stability studies suggest storage at −20°C under inert gas to prevent decarboxylation or oxidation. Aqueous solubility is pH-dependent, with improved dissolution in alkaline buffers .

Advanced Research Questions

Q. How do substituent modifications at the 3- and 8-positions affect biological activity, particularly neuroprotection?

- Answer : Substitutions at the 3-position (e.g., alkyl groups) enhance neuroprotective efficacy by increasing lipophilicity and membrane permeability. The 8-carboxylic acid moiety can be derivatized to amides or esters to modulate bioavailability. For instance, 8-benzylamino analogs show potent inhibition of oxidative stress in neuronal cultures (safety index >10) without cytotoxicity . Methyl groups at position 2 (as in CAS 1195159-84-2) may sterically hinder unwanted metabolic pathways .

Q. What methodological challenges arise in analyzing data contradictions between in vitro and in vivo studies?

- Answer : Discrepancies often stem from pharmacokinetic factors (e.g., poor blood-brain barrier penetration of the carboxylic acid form). Advanced strategies include prodrug design (e.g., esterification) or co-administration with permeation enhancers. Analytical validation using LC-MS/MS ensures accurate quantification of parent compounds and metabolites in biological matrices .

Q. How can computational modeling guide the optimization of this compound for target-specific applications?

- Answer : Density functional theory (DFT) calculations predict electron distribution at the 2,4-dioxo moiety, identifying sites for electrophilic substitution. Molecular docking with targets like NMDA receptors or antioxidant enzymes (e.g., SOD) informs rational design. QSAR models correlate substituent bulk (e.g., 3-alkyl chain length) with neuroprotective EC₅₀ values .

Methodological Considerations Table

Key Data Contradictions & Resolutions

- Contradiction : Variability in neuroprotective EC₅₀ values across studies.

- Contradiction : Discrepancies in reported melting points (e.g., CAS 1195159-84-2 lacks data).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.